molecular formula C12H12O2 B13997622 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one CAS No. 61078-47-5

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one

Cat. No.: B13997622
CAS No.: 61078-47-5
M. Wt: 188.22 g/mol
InChI Key: SBHXDCZQSURIGB-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 4-hydroxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one typically involves the aldol condensation reaction. This reaction is carried out between cyclopentanone and 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds as follows:

    Reactants: Cyclopentanone and 4-hydroxybenzaldehyde.

    Catalyst: A base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

    Solvent: Ethanol or methanol.

    Conditions: The reaction mixture is heated under reflux for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid-base catalysts, such as potassium fluoride impregnated on alumina, has been shown to enhance the efficiency of the aldol condensation reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 2-[(4-hydroxyphenyl)methyl]cyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one involves its interaction with various molecular targets and pathways. For example, in neurological disorders, it has been shown to bind to nicotinic acetylcholine receptors, modulating their activity and providing neuroprotective effects . Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby reducing oxidative stress and inflammation.

Comparison with Similar Compounds

2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

61078-47-5

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C12H12O2/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-8,13H,1-3H2

InChI Key

SBHXDCZQSURIGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)O)C(=O)C1

Origin of Product

United States

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